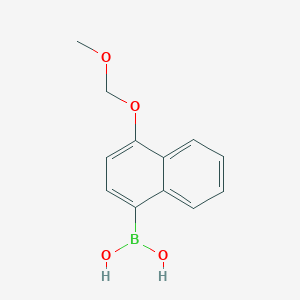
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid: is an organic compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Methoxymethoxylation: The naphthalene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 4-position.
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biomolecules, leading to the formation of boronate esters . This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylnaphth-1-yl)boronic acid: Similar in structure but lacks the methoxymethoxy group.
(Naphthalen-1-yl)boronic acid: Similar but without the methoxymethoxy substitution.
Uniqueness
The presence of the methoxymethoxy group in (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid enhances its reactivity and specificity in chemical reactions compared to its analogs . This unique substitution allows for more versatile applications in organic synthesis and potential biological interactions .
Eigenschaften
Molekularformel |
C12H13BO4 |
|---|---|
Molekulargewicht |
232.04 g/mol |
IUPAC-Name |
[4-(methoxymethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-12-7-6-11(13(14)15)9-4-2-3-5-10(9)12/h2-7,14-15H,8H2,1H3 |
InChI-Schlüssel |
ODGFXLYJXCRCRP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C2=CC=CC=C12)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



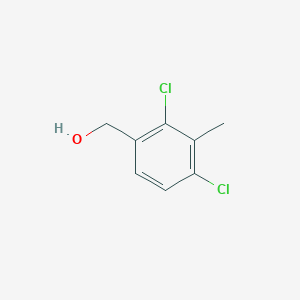

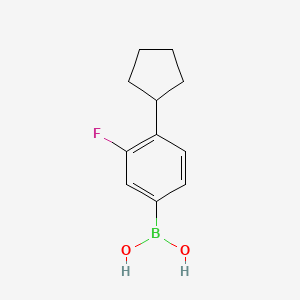
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
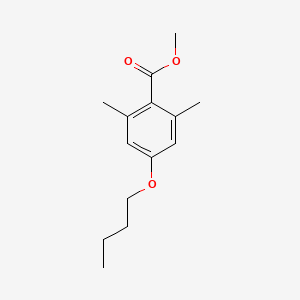
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
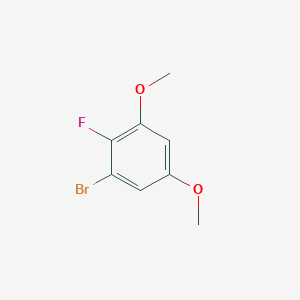

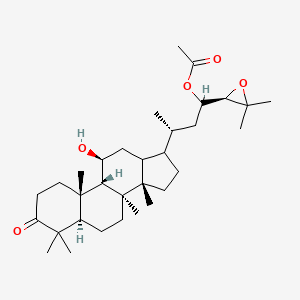
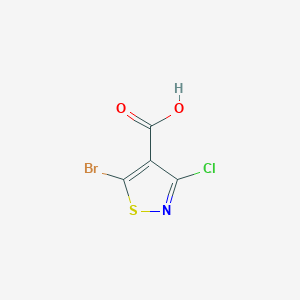
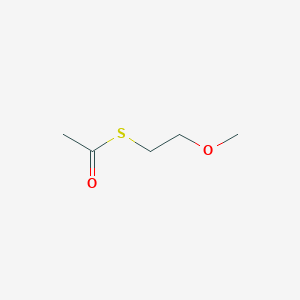
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

